molecular formula C26H19F3N6 B2424501 N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-72-9

N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2424501
CAS No.: 866845-72-9
M. Wt: 472.475
InChI Key: GMZNQSGOZXQZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C26H19F3N6 and its molecular weight is 472.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N6/c27-26(28,29)18-7-5-6-16(14-18)23-25-32-24(20-9-2-4-11-22(20)35(25)34-33-23)30-13-12-17-15-31-21-10-3-1-8-19(17)21/h1-11,14-15,31H,12-13H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZNQSGOZXQZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC(=CC=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. Its complex structure incorporates indole and triazole moieties, which are known to confer various pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C23H19F3N4
  • Molecular Weight : 424.43 g/mol
  • CAS Number : 1023845-99-9

This compound features a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to triazole derivatives. For instance, a study demonstrated that triazolo derivatives exhibited significant antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29). The compound RB7, a related triazole derivative, showed an IC50 range of 6.587 to 11.10 µM against HT-29 cells and was found to induce apoptosis through the mitochondrial pathway by upregulating Bax and downregulating Bcl2, ultimately activating Caspase 3 .

CompoundCell LineIC50 (µM)Mechanism of Action
RB7HT-296.587 - 11.10Induces apoptosis via mitochondrial pathway

Anticonvulsant Activity

Triazole derivatives have also been investigated for their anticonvulsant properties. A systematic review indicated that several triazole compounds demonstrated efficacy in reducing seizure activity in animal models. For example, certain derivatives showed effective protection against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ), with some compounds achieving an ED50 as low as 23.4 mg/kg .

CompoundTest ModelED50 (mg/kg)Toxicity (TD50)Protective Index (PI)
14aMES23.4611.026.0
19MES11.4491.043.0

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Apoptosis Induction : Similar to other indole derivatives, this compound may activate apoptotic pathways through mitochondrial signaling.
  • GABAergic Modulation : Some triazole derivatives have shown interactions with the GABAergic system, which is crucial for their anticonvulsant effects .
  • Targeting MetAPs : The compound may also act on methionine aminopeptidases (MetAPs), which are essential in cancer progression and microbial infections .

Case Studies

A notable case study involved the synthesis and evaluation of several indole-triazole derivatives for their anticancer activity. The study revealed that modifications in the molecular structure significantly impacted the biological outcomes, suggesting that this compound could be optimized for enhanced efficacy against specific cancer types or seizure disorders.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of triazole derivatives, including compounds similar to N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine. Research indicates that triazole derivatives can inhibit voltage-gated sodium channels, which are crucial for neuronal excitability and seizure activity. For instance, compounds with triazole moieties demonstrated significant anticonvulsant effects in various animal models, suggesting that this class of compounds could lead to the development of new anticonvulsant medications .

Anticancer Potential

The compound's structure suggests potential anticancer applications due to the presence of the indole and triazole moieties. Indoles are known for their ability to modulate various biological pathways involved in cancer progression. Studies have shown that similar compounds exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The incorporation of trifluoromethyl groups further enhances biological activity by improving metabolic stability and bioavailability.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the indole and triazole rings can significantly affect biological activity. For example:

Modification Effect
Substitution on the indole ringAlters receptor binding affinity
Variation in trifluoromethyl groupInfluences lipophilicity and cellular uptake
Changes in the triazole positionAffects anticonvulsant potency

Case Study 1: Anticonvulsant Screening

In a systematic evaluation of novel triazole derivatives, compounds structurally related to this compound were screened using maximal electroshock (MES) and pentylenetetrazol (PTZ) models in mice. The results indicated that certain derivatives exhibited significant anticonvulsant activity with effective doses comparable to established medications like carbamazepine .

Case Study 2: Anticancer Activity Assessment

A series of indole-based compounds were evaluated for their anticancer properties against various human cancer cell lines. The results demonstrated that specific modifications to the triazole ring enhanced cytotoxicity against breast and lung cancer cells. The findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .

Q & A

Q. What synthetic routes are commonly employed to prepare this triazoloquinazoline derivative?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core followed by triazole ring cyclization and functionalization. For example, describes the use of hydrazide intermediates condensed with aldehydes or ketones under reflux conditions. Key steps include:

  • Coupling of indole-ethylamine moieties via nucleophilic substitution .
  • Introduction of the trifluoromethylphenyl group using Suzuki-Miyaura cross-coupling .
  • Purification via column chromatography and crystallization .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing triazole and quinazoline signals .
  • LC-MS : Validates molecular ion peaks and purity (>95%) .
  • X-ray crystallography : Resolves tautomeric forms and planar/non-planar conformations, as seen in triazole-quinazoline hybrids .

Q. How should researchers design initial bioactivity screening assays?

  • Use standardized microbial strains (e.g., S. aureus, C. albicans) in Mueller-Hinton agar with compound concentrations ranging 10–100 µg/mL .
  • Include positive controls (e.g., ketoconazole for antifungal assays) and measure inhibition zones or MIC values .

Advanced Research Questions

Q. What strategies address conflicting bioactivity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Assess solubility, plasma protein binding, and metabolic stability (e.g., microsomal assays) to identify bioavailability limitations .
  • Dose optimization : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to refine dosing regimens .
  • Model selection : Compare results across multiple animal models (e.g., murine vs. zebrafish) to evaluate species-specific responses .

Q. How can computational methods predict structure-activity relationships (SAR) for analogs?

  • Molecular docking : Map interactions with target enzymes (e.g., fungal CYP51) to prioritize substituents enhancing binding affinity .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with antimicrobial potency .

Q. What experimental approaches resolve low yields in moisture-sensitive reactions?

  • Anhydrous conditions : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., trifluoromethylation) .
  • Catalytic optimization : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2) for cross-coupling efficiency .
  • In situ monitoring : Employ TLC or ReactIR to track intermediate stability and adjust reaction times .

Q. How are discrepancies in cytotoxicity profiles across cell lines analyzed?

  • Mechanistic profiling : Compare apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest phases (flow cytometry) .
  • Metabolic activity assays : Use ATP-based viability tests (e.g., CellTiter-Glo) to rule out assay-specific artifacts .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Suzuki-Miyaura coupling, cyclocondensation
Characterization X-ray crystallography, 2D NMR
Bioactivity MIC assays, PK/PD modeling
Computational Molecular docking, QSAR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.